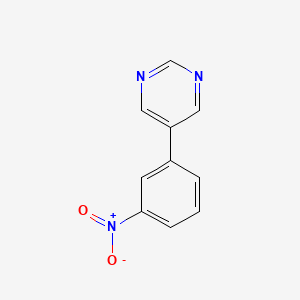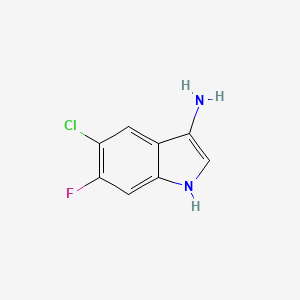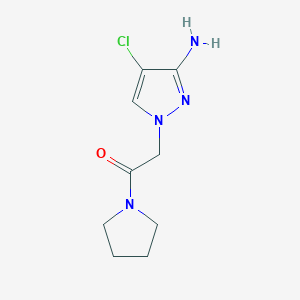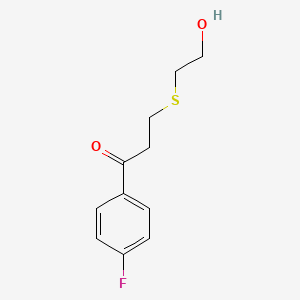
4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of bromine, chlorine, methoxy, and methyl groups on the isoquinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-chloro-6-methoxy-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxy-methylisoquinoline precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-1-chloro-6-methoxy-3-methylisoquinoline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind selectively to certain biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-chloro-6-methoxyquinoline
- 4-Bromo-6-chloro-8-methoxyquinoline
- 7-Bromo-4-chloro-6-methylquinoline
Uniqueness
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline is unique due to the specific positions of the bromine, chlorine, methoxy, and methyl groups on the isoquinoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H9BrClNO |
|---|---|
Molekulargewicht |
286.55 g/mol |
IUPAC-Name |
4-bromo-1-chloro-6-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(13)14-6/h3-5H,1-2H3 |
InChI-Schlüssel |
OFFWIQXRKQFJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2)OC)C(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)




![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)


